molecular formula C11H6ClNO4 B1359351 5-(6-Chloronicotinoyl)-2-furoic acid CAS No. 914203-44-4

5-(6-Chloronicotinoyl)-2-furoic acid

Cat. No.: B1359351
CAS No.: 914203-44-4
M. Wt: 251.62 g/mol
InChI Key: AUZVJPFZBBPWSR-UHFFFAOYSA-N
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Description

5-(6-Chloronicotinoyl)-2-furoic acid is a chemical compound that features a furan ring substituted with a 6-chloronicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid typically involves the acylation of 2-furoic acid with 6-chloronicotinoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloronicotinoyl)-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

    Substitution: The chlorine atom in the nicotinoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as

Biological Activity

5-(6-Chloronicotinoyl)-2-furoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a 6-chloronicotinoyl group. This unique structure contributes to its diverse biological activities, particularly in enzyme interactions and cellular processes.

PropertyValue
Molecular FormulaC12H8ClNO3
Molecular Weight253.65 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to inhibit specific enzymes, leading to altered metabolic pathways.

  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic processes, which can modulate their activity and influence downstream effects on cellular functions.
  • Cell Signaling Modulation : It affects cell signaling pathways, particularly those related to apoptosis and cell growth, by influencing the expression of genes involved in these processes.

Cellular Effects

Research indicates that this compound exhibits significant effects on cellular metabolism and function:

  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
  • Cytotoxicity : Studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialInhibits bacterial growth and biofilm formation
CytotoxicityInduces apoptosis in cancer cells
Enzyme InteractionModulates enzyme activity

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on several cancer cell lines to assess the cytotoxic potential of this compound. Results demonstrated that the compound effectively induced apoptosis, with IC50 values indicating potent activity against specific cancer types. This suggests its potential utility in cancer therapy.

Properties

IUPAC Name

5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZVJPFZBBPWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641817
Record name 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-44-4
Record name 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914203-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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